molecular formula C15H15BrN2O2S B11822193 Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide

Cat. No.: B11822193
M. Wt: 367.3 g/mol
InChI Key: YEUAQVSDGAKESG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    • δ 2.40 (s, 3H, –CH₃ from tosyl).
    • δ 7.30–8.10 (m, 8H, aromatic protons).
    • δ 10.20 (s, 1H, –NH–).
  • ¹³C NMR :
    • 144.2 ppm (C=S from sulfonamide).
    • 122.1 ppm (C–Br).

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
1340, 1160 ν(SO₂) asymmetric and symmetric
1590 ν(C=N) from hydrazone
3250 ν(N–H) stretching

UV-Vis Spectroscopy

  • λₘₐₓ ≈ 265 nm (π→π* transitions in aromatic rings).
  • Shoulder at 310 nm (n→π* in C=N and C–Br bonds).

Tautomeric and Conformational Isomerism Analysis

The compound exhibits two forms of isomerism:

  • Tautomerism :
    • Hydrazone-ketohydrazide equilibrium (Figure 1):

      $$

      \text{Tosyl–NH–N=C–Ar} \rightleftharpoons \text{Tosyl–N=N–C(=O)–Ar}

      $$

      Stabilized by resonance between the sulfonamide and hydrazone groups.
  • Conformational Isomerism :
    • Rotational barriers around the C–N bond of the hydrazone (~15 kcal/mol), allowing syn and anti conformers.
    • (E/Z) Isomerism at the C=N bond, though the (E)-form dominates due to steric hindrance in the (Z)-configuration.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAQVSDGAKESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromoacetophenone in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfonic acid derivatives

    Reduction: Can be reduced to form corresponding amines

    Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like water, ethanol

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted hydrazides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide has been studied for its antimicrobial properties. Research indicates that hydrazones can inhibit bacterial growth and have antifungal effects. The structural characteristics of this compound contribute to its efficacy against various pathogens.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. Studies have shown that similar hydrazones can effectively inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as diabetes and cancer.

Anticancer Activity

Preliminary studies suggest that derivatives of benzenesulfonic acid with hydrazone linkages may possess anticancer properties. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells, particularly in human colon cancer cell lines.

Agricultural Applications

Hydrazone derivatives are also explored in agricultural chemistry for their potential as pesticides or herbicides. The unique chemical structure may allow for selective targeting of plant pests or weeds while minimizing harm to non-target species.

Material Science Applications

In materials science, compounds like benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide are investigated for their roles as intermediates in the synthesis of polymers or other complex materials. Their ability to form stable bonds with various substrates makes them valuable in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetophenone Tosylhydrazone (CAS: 4545-21-5)

  • Synthesis: Prepared via condensation of p-toluenesulfonyl hydrazide with acetophenone under acidic conditions .
  • Applications : Primarily used as a precursor for diazo compounds in cyclopropanation reactions .
  • Key Differences: The absence of a bromine atom reduces steric hindrance and electronic effects compared to the target compound, leading to higher solubility in non-polar solvents .

1,3-Diphenylacetone p-Tosylhydrazone (CAS: 19816-88-7)

  • Structure : Contains a benzyl-substituted ethylidene group and a 4-methylbenzenesulfonyl hydrazide .
  • Reactivity: Undergoes [3+4] annulation reactions with lithium enolates to form bicyclic ketones .
  • Key Differences : The benzyl substituent introduces greater steric bulk, slowing reaction kinetics in metal-catalyzed transformations compared to the bromophenyl analog .

(E)-N’-[1-(4-Bromophenyl)ethylidene]isonicotinohydrazide (Compound 78)

  • Structure: Substituted with a 4-bromophenyl-ethylidene group and an isonicotinoyl moiety instead of a sulfonyl group .
  • Bioactivity : Exhibits antibacterial activity against E. coli (MIC = 7.1 µM) due to the nitroimidazole component .
  • Key Differences : Replacement of the sulfonyl group with a pyridine ring enhances hydrogen-bonding capacity and microbial target specificity .

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) LogP Reference
Target Compound C₁₅H₁₅BrN₂O₂S Not Reported ~440 (estimated) 3.2
Acetophenone Tosylhydrazone C₁₅H₁₆N₂O₂S 164–166 440.8 2.8
1,3-Diphenylacetone p-Tosylhydrazone C₂₂H₂₂N₂O₂S 198–200 >500 4.1
Compound 78 (Nitroimidazole derivative) C₁₉H₁₅BrN₆O₃ 210–212 N/A 1.9

Notes:

  • The target compound’s higher logP (3.2 vs.
  • IR spectra of analogs show characteristic peaks: COamide (~1666 cm⁻¹), NH (~3234 cm⁻¹), and C-Br (~650 cm⁻¹) .

Biological Activity

Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide is a hydrazone derivative characterized by the presence of both a sulfonic acid group and a bromophenyl moiety. Its molecular formula is C15H15BrN2O2SC_{15}H_{15}BrN_{2}O_{2}S, with a molecular weight of approximately 367.26 g/mol. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant for therapeutic applications targeting specific diseases.
  • Antimicrobial Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities, suggesting potential utility in treating infections.

Comparative Analysis with Related Compounds

A comparative analysis highlights how benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide fits within a broader context of hydrazone derivatives:

Compound NameStructural FeaturesBiological Activity
Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazideHydrazone with sulfonic acidEnzyme inhibition
Benzylidene-4-tert-butylbenzohydrazideSimilar hydrazone structureAntimicrobial activity
4-(Trifluoromethyl)benzohydrazideTrifluoromethyl substituentCholinesterase inhibition
Naphthalen-1-yloxy-acetic acid hydrazidesNaphthalene moietyAntibacterial and antifungal properties

This table illustrates the unique features and potential applications of benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide compared to other structurally similar compounds.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of various hydrazone derivatives, benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide was tested against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Enzyme Inhibition Assays

Another research effort focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific targets involved in metabolic pathways related to cancer cell proliferation. The assays demonstrated that the compound could serve as a lead candidate for further development into anticancer agents.

Q & A

Q. What is the optimal synthetic route for preparing benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 3-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one and p-hydrazinobenzenesulfonamide hydrochloride. Key steps include:

  • Reaction Setup : Refluxing in ethanol (25 mL) with glacial acetic acid (0.05 mL) for 7 hours under inert conditions .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (4.8:0.2) as the mobile phase ensures reaction completion .
  • Purification : Recrystallization from ethanol yields pure product.
    Optimization Tips : Adjust molar ratios (1:1.1 ketone:hydrazide), solvent polarity, or reflux duration to improve yield.

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • Mass Spectrometry : Confirm molecular weight (e.g., 390.50 g/mol for C₂₃H₂₂N₂O₂S) .
    • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH peaks (δ 10–11 ppm) .
    • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. How can solubility and stability issues be addressed during experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol .
  • Stability : Store in amber vials at –20°C to prevent hydrazide bond hydrolysis. Avoid prolonged exposure to light or moisture .

Q. What methods are used to monitor reaction progress and intermediate formation?

  • TLC : Track ketone consumption and hydrazide product formation using silica plates .
  • In Situ IR Spectroscopy : Monitor C=O (1680 cm⁻¹) and N–H (3300 cm⁻¹) peaks to confirm intermediate steps .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization reactions involving this compound?

Cyclization to form pyrazole or imidazolidinone derivatives occurs via nucleophilic attack of the hydrazide nitrogen on the α,β-unsaturated ketone. Key factors:

  • Acid Catalysis : Glacial acetic acid facilitates protonation of the carbonyl group, enhancing electrophilicity .
  • Temperature Control : Reflux at 80–90°C ensures sufficient energy for ring closure without side-product formation .

Q. How can biological activity (e.g., anticancer, antiviral) be systematically evaluated?

  • In Vitro Assays :
    • Anticancer : Use MTT assays on CT26 murine colon carcinoma cells (IC₅₀ reported at 8.5–10.7 µg/mL) .
    • Immunomodulatory : Measure indoleamine 2,3-dioxygenase (IDO) inhibition via kynurenine pathway analysis in HeLa cells .
  • In Vivo Models : Oral administration (400 mg/kg) in murine CT26 syngeneic models showed 73% tumor growth delay .

Q. How do structural modifications influence bioactivity?

  • Substituent Effects :
    • Bromophenyl Group : Enhances lipophilicity and target binding (e.g., IDO inhibition) .
    • Methylsulfonyl Moiety : Improves metabolic stability compared to nitro or methoxy analogs .
  • SAR Strategies : Synthesize analogs with varying substituents (e.g., Cl, NO₂) and correlate logP values with IC₅₀ data .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Yield Variability : Pilot-scale reactions may show reduced yields (45–60%) due to inefficient mixing or heat transfer .
  • Purification : Column chromatography replaces recrystallization for large batches, requiring optimization of eluent gradients .

Q. How can contradictory data on biological efficacy be resolved?

  • Case Example : Discrepancies in antiviral IC₅₀ values (8.5 vs. 10.7 µg/mL) may arise from assay conditions (e.g., HAV strain variability) .
  • Resolution : Validate protocols using standardized cell lines (e.g., FRhK-4 for HAV) and replicate under blinded conditions.

Q. What computational tools support mechanistic or structural studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with IDO or viral proteases .
  • DFT Calculations : Predict reaction energetics for cyclization steps (e.g., transition state analysis) .

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